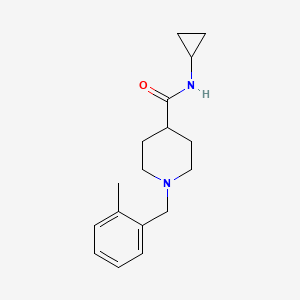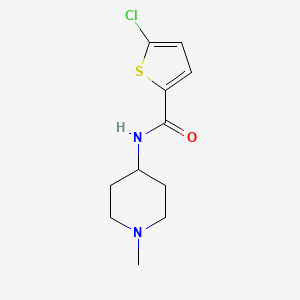![molecular formula C15H15BrClNO2 B5071472 2-(1-bromo-1-chloroethyl)-8-methoxy-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5071472.png)
2-(1-bromo-1-chloroethyl)-8-methoxy-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
Descripción general
Descripción
2-(1-bromo-1-chloroethyl)-8-methoxy-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a furoquinoline core, which is further functionalized with bromo, chloro, methoxy, and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromo-1-chloroethyl)-8-methoxy-4-methyl-2,3-dihydrofuro[3,2-c]quinoline typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes a series of functional group transformations. For example, the introduction of the bromo and chloro groups can be achieved through halogenation reactions using reagents like bromine and chlorine under controlled conditions. The methoxy and methyl groups are usually introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-bromo-1-chloroethyl)-8-methoxy-4-methyl-2,3-dihydrofuro[3,2-c]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as sodium borohydride for reduction.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce more complex polycyclic structures.
Aplicaciones Científicas De Investigación
2-(1-bromo-1-chloroethyl)-8-methoxy-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mecanismo De Acción
The mechanism of action of 2-(1-bromo-1-chloroethyl)-8-methoxy-4-methyl-2,3-dihydrofuro[3,2-c]quinoline involves its interaction with specific molecular targets. The bromo and chloro groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes or receptors. The methoxy and methyl groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-bromo-1-chloroethyl)-8-methoxyquinoline
- 4-methyl-2,3-dihydrofuro[3,2-c]quinoline
- 8-methoxy-4-methylquinoline
Uniqueness
2-(1-bromo-1-chloroethyl)-8-methoxy-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is unique due to its specific combination of functional groups and the furoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-(1-bromo-1-chloroethyl)-8-methoxy-4-methyl-2,3-dihydrofuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2/c1-8-10-7-13(15(2,16)17)20-14(10)11-6-9(19-3)4-5-12(11)18-8/h4-6,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFBGYAWBRSPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C3C=C(C=CC3=N1)OC)C(C)(Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320140 | |
| Record name | 2-(1-bromo-1-chloroethyl)-8-methoxy-4-methyl-2,3-dihydrofuro[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780790 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88654-97-1 | |
| Record name | 2-(1-bromo-1-chloroethyl)-8-methoxy-4-methyl-2,3-dihydrofuro[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-butyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5071391.png)
![2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole](/img/structure/B5071395.png)
![2-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid](/img/structure/B5071398.png)


![6-methyl-4-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone trifluoroacetate](/img/structure/B5071430.png)

![2-chloro-4-(5-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B5071449.png)
![N-[4-(dimethylamino)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5071453.png)
![7-methyl-4-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5071456.png)
![3-butyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5071477.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-morpholinyl)-2,5-pyrrolidinedione](/img/structure/B5071485.png)
![[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B5071491.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[methyl(3-thienylmethyl)amino]nicotinamide](/img/structure/B5071496.png)
